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Compound of Interest

Compound Name: 3-Fluoro-2,4-dimethoxyaniline

Cat. No.: B062019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Fluoro-2,4-
dimethoxyaniline (CAS Number: 195136-66-4). Due to the limited availability of direct

experimental spectra for this specific compound, this document presents a comprehensive

analysis based on predicted data and the spectral characteristics of structurally analogous

compounds. The information herein serves as a valuable resource for the identification,

characterization, and utilization of 3-Fluoro-2,4-dimethoxyaniline in research and

development, particularly in the fields of medicinal chemistry and materials science.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Fluoro-2,4-dimethoxyaniline. These predictions

are derived from established spectroscopic principles and data from analogous molecules such

as 3-Fluoro-4-methoxyaniline and 2,4-dimethoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-2,4-dimethoxyaniline (in CDCl₃, 500

MHz)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~6.8 - 7.0 d ~8-10 1H Ar-H

~6.5 - 6.7 d ~8-10 1H Ar-H

~4.0 (broad s) s - 2H -NH₂

~3.9 s - 3H -OCH₃

~3.8 s - 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-2,4-dimethoxyaniline (in CDCl₃, 125

MHz)

Chemical Shift (δ, ppm) Assignment

~150 - 155 (d, J ≈ 240-250 Hz) C-F

~145 - 150 C-OCH₃

~140 - 145 C-OCH₃

~135 - 140 C-NH₂

~115 - 120 Ar-CH

~100 - 105 (d, J ≈ 20-25 Hz) Ar-CH

~56 - 57 -OCH₃

~55 - 56 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Fluoro-2,4-dimethoxyaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium, Sharp N-H stretch (asymmetric)

3300 - 3400 Medium, Sharp N-H stretch (symmetric)

2950 - 3000 Medium Aromatic C-H stretch

2830 - 2850 Medium Aliphatic C-H stretch (-OCH₃)

1600 - 1630 Strong N-H bend (scissoring)

1450 - 1550 Strong Aromatic C=C stretch

1200 - 1300 Strong C-O stretch (aryl ether)

1100 - 1200 Strong C-F stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-Fluoro-2,4-dimethoxyaniline

m/z Relative Intensity Assignment

171 High [M]⁺ (Molecular Ion)

156 Medium [M - CH₃]⁺

128 Medium [M - CH₃ - CO]⁺

Experimental Protocols
The following are general experimental protocols for acquiring spectroscopic data for small

organic molecules like 3-Fluoro-2,4-dimethoxyaniline.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:
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Use a spectrometer with a proton frequency of at least 400 MHz.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate spectral width to cover all expected signals.

Use a 90° pulse for quantitative measurements or a smaller flip angle for faster

acquisition.

Set a relaxation delay of at least 5 times the longest T₁ for accurate integration.

Data Acquisition: Acquire the Free Induction Decay (FID) for a sufficient number of scans to

achieve a good signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline

correction.

IR Spectroscopy
Sample Preparation (ATR - Attenuated Total Reflectance):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Instrument Setup:

Record a background spectrum of the empty ATR crystal.

Set the spectral range typically from 4000 to 400 cm⁻¹.

Select an appropriate number of scans (e.g., 16 or 32) for both the background and the

sample.

Data Acquisition: Record the sample spectrum. The instrument software will automatically

ratio the sample spectrum to the background spectrum to generate the absorbance or

transmittance spectrum.
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Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile

compounds.

Instrument Setup:

Set the ionization energy, typically 70 eV for EI.

Set the mass analyzer to scan over the desired mass range (e.g., m/z 40-400).

Tune the instrument to ensure accurate mass assignments and resolution.

Data Acquisition: Acquire the mass spectrum.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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